2-(1,2-Thiazol-3-yl)benzaldehyde
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Overview
Description
2-(1,2-Thiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiazole ring. Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-3-yl)benzaldehyde typically involves the reaction of 2-aminothiophenol with aldehydes. One common method is the condensation of 2-aminothiophenol with benzaldehyde under acidic conditions . Another method involves the use of ZnO nanoparticles as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry approaches, such as employing ZnO nanoparticles, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Thiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1,2-Thiazol-3-yl)benzoic acid.
Reduction: Formation of 2-(1,2-Thiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(1,2-Thiazol-3-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The thiazole ring can interact with biological macromolecules, leading to various pharmacological effects . The compound’s ability to modulate enzyme activity and its antioxidant properties contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its biological activities.
Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen, used in various synthetic applications.
Thiazole-based Schiff base derivatives: Known for their antibacterial and antioxidant activities.
Uniqueness
2-(1,2-Thiazol-3-yl)benzaldehyde is unique due to its specific structure, which combines the properties of both benzaldehyde and thiazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various substitutions on the thiazole ring further enhances its versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H7NOS |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-7H |
InChI Key |
PKCCNWVMZHMAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NSC=C2 |
Origin of Product |
United States |
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